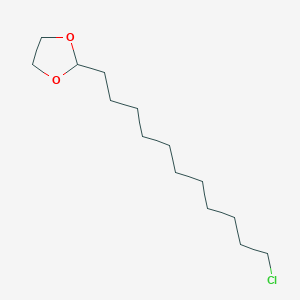
1,3-Dioxolane, 2-(11-chloroundecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(11-chloroundecyl)- is an organic compound with the molecular formula C14H27ClO2 . It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by the presence of a dioxolane ring substituted with an 11-chloroundecyl group. Dioxolanes are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(11-chloroundecyl)- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxolanes often involve similar acetalization reactions but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-(11-chloroundecyl)- undergoes various chemical reactions, including:
Substitution: The chloroundecyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or NH3 in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1,3-Dioxolane, 2-(11-chloroundecyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(11-chloroundecyl)- involves its reactivity as an acetal. The compound can undergo hydrolysis in the presence of acids to yield the corresponding carbonyl compound and 1,2-ethanediol . The chloroundecyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products .
Comparison with Similar Compounds
1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties.
Uniqueness: 1,3-Dioxolane, 2-(11-chloroundecyl)- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other dioxolanes and related compounds .
Properties
CAS No. |
96025-41-1 |
|---|---|
Molecular Formula |
C14H27ClO2 |
Molecular Weight |
262.81 g/mol |
IUPAC Name |
2-(11-chloroundecyl)-1,3-dioxolane |
InChI |
InChI=1S/C14H27ClO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2 |
InChI Key |
KQTQHVRGGXMANA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















